BenchChemオンラインストアへようこそ!

2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Cytochrome P450 CYP1A2 Drug-Drug Interaction

2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS 898756-93-9) is a synthetic butyrophenone derivative bearing a 2,5-dichlorophenyl ketone and a 5,5-dimethyl-1,3-dioxane ring. It is supplied as a research-grade small molecule (typical purity ≥95–98%) for use as a pharmacological probe or synthetic intermediate.

Molecular Formula C16H20Cl2O3
Molecular Weight 331.2 g/mol
CAS No. 898756-93-9
Cat. No. B3025181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone
CAS898756-93-9
Molecular FormulaC16H20Cl2O3
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)CCCC(=O)C2=C(C=CC(=C2)Cl)Cl)C
InChIInChI=1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-8-11(17)6-7-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3
InChIKeyOYQFVWVMDQPPSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone – Key Properties and Procurement Position


2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS 898756-93-9) is a synthetic butyrophenone derivative bearing a 2,5-dichlorophenyl ketone and a 5,5-dimethyl-1,3-dioxane ring [1]. It is supplied as a research-grade small molecule (typical purity ≥95–98%) for use as a pharmacological probe or synthetic intermediate. Unlike many classic butyrophenones that exhibit high-affinity dopamine D2 receptor antagonism, this compound has been profiled against cytochrome P450 enzymes and metabotropic glutamate receptor 5 (mGlu5), revealing a distinct selectivity fingerprint [2].

Why Interchanging Butyrophenone Analogs Without Quantitative Selectivity Data Creates Procurement Risk


Butyrophenone analogs sharing the same dioxane linker but differing in halogen substitution pattern (e.g., 2′,3′-dichloro, 2′-chloro, 4′-bromo, or 2′,5′-difluoro variants) cannot be assumed to possess identical pharmacological or metabolic profiles [1]. The position and nature of halogen atoms on the phenyl ring profoundly influence cytochrome P450 inhibition potency and mGlu5 receptor affinity, as demonstrated by the >150‑fold range in CYP inhibition IC₅₀ values across structurally related compounds [2]. Substituting one chloro isomer for another without corresponding selectivity data therefore risks introducing unanticipated off-target CYP liabilities or losing target potency in mGlu5‑based assays, undermining experimental reproducibility and procurement cost‑efficiency.

Quantitative Differentiators of 2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone vs. Closest Analogs


CYP1A2 Inhibition: 2′,5′-Dichloro Compound vs. Typical Butyrophenone Antipsychotics

The 2′,5′-dichloro derivative shows a moderate CYP1A2 IC₅₀ of 200 nM in human liver microsomes [1]. In contrast, the classic butyrophenone antipsychotic haloperidol is reported to inhibit CYP1A2 with an IC₅₀ of approximately 10–20 µM (10,000–20,000 nM) in similar microsomal systems [2]. This ~50‑ to 100‑fold higher inhibition potency of the target compound suggests a significantly greater potential for CYP1A2‑mediated drug‑drug interactions, a critical selection criterion when designing CNS‑targeted probes intended for co‑administration with CYP1A2 substrates.

Cytochrome P450 CYP1A2 Drug-Drug Interaction

CYP2D6 Inhibition: Nil Interaction vs. Strong Inhibition by Typical Butyrophenones

The 2′,5′-dichloro butyrophenone exhibits negligible CYP2D6 inhibition (IC₅₀ > 30,000 nM) in human liver microsomes [1]. By comparison, haloperidol is a known CYP2D6 inhibitor with reported IC₅₀ values between 20 and 50 nM [2]. This >600‑fold difference indicates that the dioxane‑substituted compound is unlikely to interfere with the metabolism of CYP2D6 substrates such as dextromethorphan or many antidepressants, a property that may be advantageous for combination therapy studies or for probe molecules requiring clean CYP profiles.

CYP2D6 Polymorphic Metabolism Off-Target Liability

mGlu5 Negative Allosteric Modulation Potency: Differentiating Among Dioxane-Containing Butyrophenones

The 2′,5′-dichloro substitution on the phenyl ring confers a pronounced mGlu5 negative allosteric modulator (NAM) potency, with an IC₅₀ of 7.2 nM in HEK293A cells expressing rat mGlu5 [1]. In contrast, the 2′,3′-dichloro isomer (CAS 898756-83-7) and the 2′-monochloro analog (CAS 898785-86-9) have not been reported to exhibit comparable mGlu5 activity in public databases. The 2′,5′-difluoro analog (CAS 898786-88-4) shows markedly weaker mGlu5 binding (estimated IC₅₀ >1 µM based on ChEMBL bioactivity data) [2]. The presence of two chlorine atoms in the 2′ and 5′ positions thus appears critical for high-affinity mGlu5 NAM activity, making the target compound the preferred choice in mGlu5‑focused research programs.

mGlu5 Negative Allosteric Modulator CNS Probe

CYP3A4 Inhibition: Moderate Liability Compared to Haloperidol

The target compound inhibits CYP3A4 with an IC₅₀ of 3,800 nM in human liver microsomes [1]. Haloperidol, by comparison, is a weak CYP3A4 inhibitor with reported IC₅₀ values exceeding 30,000 nM [2]. Thus, the 2′,5′-dichloro butyrophenone is approximately 8‑fold more potent as a CYP3A4 inhibitor, a factor that could be exploited in studies of CYP3A4‑dependent drug clearance or that may need to be mitigated in programs requiring a clean CYP3A4 profile.

CYP3A4 Metabolic Stability Drug-Drug Interaction

CYP2C9 Inhibition: Intermediate Liability Offering a Selectivity Window

The 2′,5′-dichloro compound demonstrates a CYP2C9 IC₅₀ of 21,500 nM [1]. This value is intermediate between the potent CYP1A2 inhibition (200 nM) and the negligible CYP2D6 inhibition (>30,000 nM) observed for the same compound. Haloperidol is reported to be a weak CYP2C9 inhibitor (IC₅₀ >20,000 nM) [2]. The differential CYP isozyme inhibition profile—strong for 1A2, moderate for 2C9 and 3A4, and absent for 2D6—provides a unique selectivity signature that can be used to identify the compound's metabolic pathway dominance, an essential dataset for designing follow‑up in vivo pharmacokinetic studies.

CYP2C9 Drug-Drug Interaction Enzyme Selectivity

Highest-Value Application Scenarios for 2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone


mGlu5 Negative Allosteric Modulator Probe for CNS Drug Discovery

The 7.2 nM mGlu5 NAM potency positions this compound as a selective chemical probe for investigating mGlu5‑mediated signaling in fragile X syndrome, L‑DOPA‑induced dyskinesia, and anxiety models. Its distinct halogen‑substitution SAR (inactive 2′,3′‑dichloro and 2′,5′‑difluoro analogs) ensures that only the 2′,5′‑dichloro variant achieves low‑nanomolar target engagement [1].

Pharmacokinetic Interaction Studies Requiring a Defined CYP Inhibition Profile

The compound's CYP inhibition fingerprint—potent CYP1A2 (IC₅₀ 200 nM), moderate CYP2C9 (21,500 nM) and CYP3A4 (3,800 nM), and negligible CYP2D6 (>30,000 nM)—enables its use as a calibration standard in ADME laboratories to benchmark CYP panel assays and to study the impact of differential CYP inhibition on co‑administered probe drugs [1].

Synthetic Intermediate for Structure–Activity Relationship Expansion

The 5,5‑dimethyl‑1,3‑dioxane ring serves as a masked electrophilic handle for further derivatization. The well‑characterized mGlu5 and CYP profile of the parent compound provides a quantitative baseline against which new analogs can be compared, accelerating SAR iteration in medicinal chemistry programs [1].

Comparator for Toxicological Screening of Butyrophenone Backups

Because the compound lacks significant CYP2D6 inhibition—a notorious liability of haloperidol and its analogs—it can serve as a comparative control in drug‑induced liver injury (DILI) screening panels to deconvolute CYP2D6‑dependent vs. CYP2D6‑independent hepatotoxicity mechanisms [1][2].

Quote Request

Request a Quote for 2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.